8,9,10-Trimethoxy Urolithin M6 is a naturally occurring compound classified within the urolithin family, which consists of metabolites derived from ellagitannins. These compounds are primarily produced by the gut microbiota following the consumption of ellagitannin-rich foods such as pomegranates, berries, and nuts. The molecular formula for 8,9,10-Trimethoxy Urolithin M6 is , with a molecular weight of approximately 302.28 g/mol . This compound is characterized by the presence of three methoxy groups attached to its phenolic structure, which enhances its potential biological activities.
The synthesis of 8,9,10-Trimethoxy Urolithin M6 can be achieved through several methods. One efficient synthetic pathway involves a Suzuki coupling reaction followed by an intramolecular C–H oxygenation. This process typically consists of five steps starting from readily accessible materials. The key reaction steps have been optimized to improve the synthetic feasibility, reaction time, and yield .
The molecular structure of 8,9,10-Trimethoxy Urolithin M6 can be represented as follows:
8,9,10-Trimethoxy Urolithin M6 undergoes various chemical reactions typical of phenolic compounds:
Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are commonly used. Controlled temperatures and pH levels are maintained to ensure desired transformations.
The mechanism of action for 8,9,10-Trimethoxy Urolithin M6 involves interactions with various molecular targets:
8,9,10-Trimethoxy Urolithin M6 has garnered attention for its potential applications in various scientific fields:
Ellagitannins (ETs) are hydrolyzable tannins abundant in pomegranates, walnuts, strawberries, and other plant foods. Following ingestion, ETs undergo spontaneous hydrolysis in the gastrointestinal tract to release ellagic acid (EA), a poorly bioavailable precursor. The gut microbiota then catalyzes a series of biotransformations to convert EA into bioactive urolithins, including the intermediate pentahydroxy-urolithin (Uro-M5). This compound serves as the direct precursor for 8,9,10-trihydroxy-urolithin (Uro-M6), which is subsequently methylated to form 8,9,10-trimethoxy urolithin M6 [1] [3].
The transformation occurs through sequential lactone-ring cleavage, decarboxylation, and dehydroxylation reactions:
Table 1: Metabolic Pathway from Ellagitannins to 8,9,10-Trimethoxy Urolithin M6
Precursor Compound | Key Transformation Step | Catalytic Mechanism | Product |
---|---|---|---|
Ellagitannins | Hydrolysis | Acidic/enzymatic | Ellagic acid |
Ellagic acid | Lactone-ring cleavage | Microbial lactonases | Pentahydroxy-urolithin (Uro-M5) |
Uro-M5 | Decarboxylation | Microbial decarboxylases | Tetrahydroxy-urolithin (Uro-M6) |
Uro-M6 | O-Methylation | Methyltransferases | 8,9,10-Trimethoxy Urolithin M6 |
This pathway occurs predominantly in the distal colon, where microbial density and anaerobic conditions favor these reactions [1].
Human populations exhibit three distinct urolithin metabotypes (UMs) based on their ability to produce specific urolithins:
The formation of 8,9,10-trimethoxy urolithin M6 is linked to UM-B, which harbors specialized bacterial consortia capable of 3-dehydroxylase activity. This enzyme catalyzes the conversion of Uro-M5 to Uro-M6, a prerequisite for trimethoxy urolithin production [1] [3]. Key taxa driving this process include:
Table 2: Urolithin Metabotypes and Associated Microbial Consortia
Metabotype | Urolithins Produced | Key Bacterial Genera | Trimethoxy Urolithin M6 Production |
---|---|---|---|
UM-A | Urolithin A | Gordonibacter spp. | Absent |
UM-B | IsoUro-A, Urolithin B | Ellagibacter, Eubacterium, Lachnospiraceae | Present (via Uro-M6 methylation) |
UM-0 | None | Dysbiotic communities | Absent |
Walnut consumption significantly enriches Roseburia, Rothia, and Lachnospiraceae UCG-004, which accelerate Uro-M6 synthesis [8].
The methylation of Uro-M6 to 8,9,10-trimethoxy urolithin M6 involves O-methyltransferases (OMTs) derived from both host tissues and microbiota. These enzymes transfer methyl groups from S-adenosylmethionine (SAM) to hydroxyl moieties at positions C-8, C-9, and C-10 of Uro-M6 [1].
Conversely, demethylation is mediated by Fe(II)/α-ketoglutarate-dependent dioxygenases, including:
For 8,9,10-trimethoxy urolithin M6, demethylation likely involves:
The Eggerthellaceae family is central to urolithin diversification, particularly 8,9,10-trimethoxy urolithin M6. Phylogenetic studies reveal that urolithin-producing strains cluster into three monophyletic groups:
Table 3: Phylogenetic Classification of Urolithin-Producing Eggerthellaceae
Genus | 16S rRNA Sequence Identity | Catalytic Function | Trimethoxy Urolithin M6 Relevance |
---|---|---|---|
Gordonibacter | 97.1%–98.7% to type strains | EA → Uro-M5 → Uro-D | Produces Uro-M6 precursor |
Ellagibacter | 94.3% to closest relatives | Uro-M6 → IsoUro-A | Directly processes Uro-M6 |
Adlercreutzia | 91.8% to Gordonibacter | Uro-C synthesis | Competes for Uro-M6 substrates |
Notably, Ellagibacter strains isolated from human feces exhibit 3-dehydroxylase activity essential for Uro-M6 formation. These strains are anaerobic, non-motile, and require tryptone-rich media, reflecting their adaptation to colonic environments [3]. Genomic analyses identify gene clusters encoding tannase, dehydroxylase, and methyltransferase enzymes, providing the enzymatic toolkit for trimethoxy urolithin synthesis [2].
Complete List of Compounds Mentioned:
CAS No.: 6754-13-8
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: